An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)chroman-3-amine
An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)chroman-3-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-(trifluoromethyl)chroman-3-amine, a valuable scaffold in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the chroman-3-amine core offers significant advantages in drug design, including enhanced metabolic stability, lipophilicity, and binding affinity.[1] This document details a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 6-(trifluoromethyl)chroman-3-one, via an intramolecular Friedel-Crafts reaction. This is followed by a detailed exploration of its conversion to the target primary amine through reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the proposed synthetic strategies.
Introduction: The Significance of the 6-(Trifluoromethyl)chroman-3-amine Scaffold
The chroman-3-amine framework is a privileged heterocyclic motif found in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive scaffold for targeting a variety of biological receptors and enzymes.
The introduction of a trifluoromethyl (-CF3) group is a widely employed and highly effective strategy in modern drug discovery.[1] The unique electronic properties of the -CF3 group, including its high electronegativity and lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the trifluoromethyl group can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an increased in vivo half-life of the drug candidate.
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulate pKa: The electron-withdrawing nature of the -CF3 group can alter the basicity of nearby functional groups, such as the 3-amino group in our target molecule, which can be critical for optimizing target binding and solubility.
-
Improve Binding Affinity: The -CF3 group can engage in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.
Consequently, 6-(trifluoromethyl)chroman-3-amine represents a highly valuable building block for the synthesis of novel therapeutic agents across various disease areas.
Overall Synthetic Strategy
The most logical and efficient synthetic approach to 6-(trifluoromethyl)chroman-3-amine involves a two-stage process. The first stage focuses on the construction of the chroman-3-one core bearing the trifluoromethyl substituent at the 6-position. The second stage involves the conversion of the ketone functionality to the desired primary amine.
Figure 1: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 6-(Trifluoromethyl)chroman-3-one
The synthesis of the key intermediate, 6-(trifluoromethyl)chroman-3-one, can be efficiently achieved via an intramolecular Friedel-Crafts acylation. This classic carbon-carbon bond-forming reaction is well-suited for the formation of cyclic ketones fused to aromatic rings.[2][3] The general strategy involves the preparation of a suitable acyclic precursor containing the 4-(trifluoromethyl)phenoxy group and a carboxylic acid or its derivative, which can then be cyclized under acidic conditions.
Proposed Synthetic Route for 6-(Trifluoromethyl)chroman-3-one
A plausible route begins with the alkylation of 4-(trifluoromethyl)phenol with a suitable three-carbon electrophile, followed by oxidation and subsequent intramolecular Friedel-Crafts cyclization.
Figure 2: Proposed reaction scheme for the synthesis of the ketone intermediate.
Detailed Experimental Protocol: Synthesis of 6-(Trifluoromethyl)chroman-3-one
Step 1: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)propanoic acid
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To a stirred solution of 4-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
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To this suspension, add 3-chloropropionic acid (1.1 eq) and a catalytic amount of potassium iodide.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(4-(trifluoromethyl)phenoxy)propanoic acid.
Step 2: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)propanoyl chloride
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To a flask containing 3-(4-(trifluoromethyl)phenoxy)propanoic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of DMF.
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Stir the reaction mixture at room temperature, then gently heat to reflux until the evolution of gas ceases.
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Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 3: Intramolecular Friedel-Crafts Cyclization to 6-(Trifluoromethyl)chroman-3-one
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Dissolve the crude 3-(4-(trifluoromethyl)phenoxy)propanoyl chloride in an anhydrous inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Cool the solution in an ice bath to 0 °C.
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Carefully add anhydrous aluminum chloride (AlCl3) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.[4]
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After the addition is complete, stir the reaction mixture at 0 °C for a specified time, then allow it to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 6-(trifluoromethyl)chroman-3-one.
Predicted Characterization Data for 6-(Trifluoromethyl)chroman-3-one
| Parameter | Predicted Value/Observation |
| Appearance | White to off-white solid |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. The protons on the chroman ring will appear as multiplets in the aliphatic region. |
| ¹³C NMR | The spectrum will show a carbonyl carbon signal around 190-200 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with fluorine. |
| ¹⁹F NMR | A singlet is expected for the -CF3 group, with a chemical shift characteristic of an aromatic trifluoromethyl group.[5] |
| IR (cm⁻¹) | A strong absorption band for the C=O stretch is expected around 1680-1700 cm⁻¹. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak corresponding to the molecular weight. |
Stage 2: Synthesis of 6-(Trifluoromethyl)chroman-3-amine
The conversion of a ketone to a primary amine is most commonly and efficiently achieved through reductive amination.[6][7] This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, followed by its reduction to the corresponding amine.[7][8]
Reductive Amination Strategy
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine intermediate over the starting ketone.[7] An ammonia source, such as ammonium acetate or a solution of ammonia in an alcohol, is used to form the imine.
Figure 3: Reaction scheme for the reductive amination of the ketone intermediate.
Detailed Experimental Protocol: Synthesis of 6-(Trifluoromethyl)chroman-3-amine
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To a solution of 6-(trifluoromethyl)chroman-3-one (1.0 eq) in an appropriate solvent such as methanol, add a source of ammonia, for example, ammonium acetate (10 eq).
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Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
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After a period of stirring (e.g., 1-2 hours), cool the reaction mixture in an ice bath.
-
Add a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
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Quench the reaction by the careful addition of dilute aqueous acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
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Basify the aqueous residue with a base (e.g., NaOH solution) to a pH of >10 and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-(trifluoromethyl)chroman-3-amine.
Predicted Characterization Data for 6-(Trifluoromethyl)chroman-3-amine
| Parameter | Predicted Value/Observation |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR | Disappearance of the downfield aromatic proton signals adjacent to the carbonyl group in the starting material. Appearance of a broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | Disappearance of the carbonyl signal and the appearance of a new signal for the carbon bearing the amino group (C-3) in the range of 40-60 ppm. |
| ¹⁹F NMR | A singlet for the -CF₃ group, with a chemical shift similar to that of the starting material.[9][10] |
| IR (cm⁻¹) | Disappearance of the C=O stretch. Appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak corresponding to the molecular weight. |
Alternative and Advanced Synthetic Methods
For researchers interested in stereoselective synthesis or greener chemical processes, enzymatic reductive amination presents a compelling alternative. Imine reductases (IREDs) have been shown to be effective in the enantioselective amination of 3-chromanones, providing access to chiral 3-aminochromans with high enantiomeric excess.[11] This biocatalytic approach operates under mild, aqueous conditions and can offer excellent stereocontrol, which is often crucial for the pharmacological activity of chiral amines.
Additionally, iron-catalyzed reductive amination of ketones using aqueous ammonia and hydrogen gas offers a more sustainable approach, avoiding the use of stoichiometric metal hydride reducing agents.[12]
Purification and Characterization
Purification of the final product, 6-(trifluoromethyl)chroman-3-amine, is typically achieved by column chromatography. Given the basic nature of the amine, silica gel chromatography can sometimes be challenging. The use of a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, can improve peak shape and recovery. Alternatively, chromatography on alumina may be beneficial.
Characterization of the final product and the intermediate should be performed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry, to confirm the structure and assess purity.[13][14][15]
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 6-(trifluoromethyl)chroman-3-amine, a molecule of significant interest in medicinal chemistry. The detailed protocols for the synthesis of the key intermediate, 6-(trifluoromethyl)chroman-3-one, via intramolecular Friedel-Crafts cyclization, and its subsequent conversion to the target amine by reductive amination, provide a solid foundation for researchers in the field. The inclusion of predicted characterization data and a discussion of alternative synthetic methodologies further enhances the utility of this guide for the successful synthesis and exploration of this valuable chemical entity.
References
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
- 3-aminochroman compounds. Google Patents.
-
Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journals. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
TFA-Mediated Tandem Friedel−Crafts Alkylation/Cyclization/Hydrogen Transfer Process for the Synthesis of Flavylium Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. ResearchGate. Available at: [Link]
-
Synthesis of 4-trifluoromethyl-2H-chromenes via the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride. Organic & Biomolecular Chemistry. Available at: [Link]
-
1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Chemical Review and Letters. Available at: [Link]
-
United States Patent. Googleapis. Available at: [Link]
-
Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. ACS Catalysis. Available at: [Link]
-
1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. MDPI. Available at: [Link]
-
Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives. PMC. Available at: [Link]
-
Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Available at: [Link]
-
Synthesis of Chiral Hypervalent Trifluoromethyl Organobismuth Complexes and Enantioselective Olefin Difluorocar. NSF PAR. Available at: [Link]
-
(PDF) Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. Available at: [Link]
-
Intramolecular Friedel Crafts Reaction. ResearchGate. Available at: [Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München. Available at: [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. Available at: [Link]
-
Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available at: [Link]
-
Application Data. Patent File Wrapper. Available at: [Link]
-
Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
